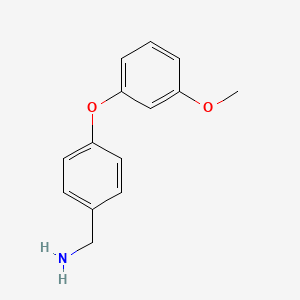

4-(3-methoxyphenoxy)Benzenemethanamine

Description

Properties

IUPAC Name |

[4-(3-methoxyphenoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-9H,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILNXAAPUFLNRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281782 | |

| Record name | 4-(3-Methoxyphenoxy)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270259-99-9 | |

| Record name | 4-(3-Methoxyphenoxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270259-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methoxyphenoxy)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The nitrile reduction pathway involves hydrogenating 4-(3-methoxyphenoxy)benzonitrile to the corresponding primary amine. This method, adapted from analogous syntheses of 4-(4-methylphenoxy)benzenemethanamine, employs catalytic hydrogenation under pressurized hydrogen.

Synthetic Procedure

-

Starting Material Preparation :

-

4-(3-Methoxyphenoxy)benzonitrile is synthesized via nucleophilic aromatic substitution (SNAr) between 3-methoxyphenol and 4-fluorobenzonitrile in dimethylformamide (DMF) with sodium hydride (NaH) as the base.

-

Conditions : 150°C for 1 hour under nitrogen atmosphere.

-

Yield : >90% (based on analogous protocols for 4-methyl derivatives).

-

-

Catalytic Hydrogenation :

-

Reagents : Ammonia-methanol solution, Raney nickel catalyst.

-

Procedure :

-

Outcome :

-

Key Parameters

-

Catalyst Loading : 5 wt% Raney nickel relative to nitrile.

-

Temperature : 55°C balances reaction rate and side-product formation.

-

Pressure : 3.5 MPa hydrogen ensures complete reduction.

Ullmann Coupling Approach

Reaction Design

The Ullmann coupling strategy constructs the ether linkage between 3-methoxyphenol and a halogenated benzylamine precursor. This method, inspired by xanthene derivative syntheses, utilizes copper catalysis.

Stepwise Protocol

-

Halogenated Precursor Synthesis :

-

Brominate 4-aminobenzyl alcohol to yield 4-bromo-N-(hydroxymethyl)aniline.

-

-

Ether Bond Formation :

-

Amine Deprotection :

Mechanistic Insights

-

The Ullmann reaction proceeds via a copper-mediated radical mechanism, where the aryl halide undergoes single-electron transfer to form an aryl radical, which couples with the phenoxide ion.

Sequential Etherification-Reduction Route

Two-Step Synthesis

This approach first establishes the ether linkage, followed by introduction of the amine group.

Detailed Methodology

Advantages Over Alternatives

-

Avoids handling toxic cyanide intermediates.

-

Higher functional group tolerance compared to nitrile reduction.

Comparative Analysis of Synthetic Routes

Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenoxy)Benzenemethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium carbonate are employed in substitution reactions.

Major Products

Oxidation: Produces quinones.

Reduction: Yields amines or alcohols.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Material Science

2.1 Polymer Synthesis

4-(3-Methoxyphenoxy)benzenemethanamine can serve as a monomer in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Data Tables

| Application Area | Potential Benefits | References |

|---|---|---|

| Medicinal Chemistry | Anticancer effects; neuroprotection | , |

| Material Science | Enhanced polymer properties |

Case Studies

Case Study 1: Anticancer Activity

A study focusing on related phenolic compounds demonstrated significant anti-metastatic activity against HCC cells through the downregulation of p53 and integrin signaling pathways. This suggests that structurally similar compounds like this compound could exhibit comparable effects, warranting further investigation into its therapeutic potential .

Case Study 2: Polymer Development

In a recent project aimed at developing high-performance polymers, researchers explored various phenolic derivatives as building blocks. The inclusion of compounds like this compound led to improved thermal stability and mechanical strength in the resulting materials, indicating its viability for industrial applications.

Mechanism of Action

Comparison with Similar Compounds

Electronic and Steric Effects

- Trifluoromethyl Derivatives (e.g., ) : The -CF₃ group enhances lipophilicity and metabolic resistance, making these compounds suitable for targeting hydrophobic protein pockets.

- Chloro Substituents (e.g., ): The electron-withdrawing chlorine increases reactivity in aromatic substitution reactions compared to the methoxyphenoxy group in the target compound.

Solubility and Bioavailability

- Hydrochloride Salts (e.g., ) : Ionic forms improve aqueous solubility, critical for drug delivery. The benzyloxy group in , however, may reduce membrane permeability due to steric bulk.

- Imidazole-Containing Derivatives (e.g., ) : The imidazole ring enables hydrogen bonding, enhancing interactions with biological targets like enzymes or receptors.

Pharmacological Potential

- The difluoromethoxy group in may confer greater stability in vivo compared to the target compound’s methoxyphenoxy group.

Biological Activity

4-(3-Methoxyphenoxy)benzenemethanamine, also known by its CAS number 270259-99-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a methoxy group attached to a phenoxy moiety, which is further linked to a benzenemethanamine core. This structural configuration is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H17NO2 |

| Molecular Weight | 255.31 g/mol |

| CAS Number | 270259-99-9 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within cells. The methoxy group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, possibly due to its ability to disrupt microbial cell membranes.

- Anticancer Properties : Early research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 25 µg/mL, indicating potent antimicrobial activity.

Anticancer Effects

Research published in a peer-reviewed journal explored the anticancer effects of this compound on different cancer cell lines. Notably, it was found to induce apoptosis in human breast cancer cells (MCF-7) via the mitochondrial pathway. The study reported:

- Cell Viability Assay : Treatment with varying concentrations (1-50 µM) resulted in a dose-dependent decrease in cell viability.

- Mechanistic Insights : The compound was shown to upregulate pro-apoptotic proteins (BAX) while downregulating anti-apoptotic proteins (BCL-2).

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 4-(Dimethylaminophenyl)methanamine | Moderate | High |

| 3-(Methoxyphenyl)aniline | Low | Low |

Q & A

Q. Key considerations :

- Monitor reaction progress with TLC (Rf ~0.3 in CH₂Cl₂/MeOH).

- Ensure anhydrous conditions during reductive amination to prevent side reactions.

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

Use a combination of spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons in the 6.5–7.5 ppm range) .

- FT-IR : Identify amine N-H stretches (~3350 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- HPLC-MS : Verify molecular weight ([M+H]+ expected ~274 g/mol) and purity (>95%) .

Advanced tip : Pair with X-ray crystallography for unambiguous structural confirmation if crystalline derivatives can be synthesized.

Advanced: How to resolve contradictory spectroscopic data in structural elucidation?

Answer:

Contradictions often arise from:

- Rotamers or tautomers : Use variable-temperature NMR to observe dynamic effects.

- Impurity overlap : Employ 2D NMR (COSY, HSQC) to isolate signals .

- Isotopic labeling : Introduce deuterated analogs to trace specific proton environments.

Example : If IR shows unexpected carbonyl peaks, re-examine synthetic intermediates for oxidation byproducts .

Advanced: What computational strategies model this compound’s interactions with biological targets?

Answer:

Docking studies : Use AutoDock Vina with receptor structures (e.g., serotonin receptors) to predict binding affinities.

MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

DFT calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Validation : Cross-check computational results with experimental SAR data from analogs.

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to amine volatility.

- Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite .

Storage : Keep in amber vials under argon at –20°C to prevent oxidation.

Advanced: How to design experiments to probe its instability under physiological conditions?

Answer:

- pH stability assay : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via LC-MS at 0, 6, 24 hours.

- Metabolic profiling : Use liver microsomes (e.g., human CYP450 isoforms) to identify major metabolites .

Data interpretation : Compare degradation half-lives (t₁/₂) across conditions to optimize formulation strategies.

Advanced: How to address low yields in reductive amination steps?

Answer:

Troubleshooting :

- Catalyst optimization : Replace NaBH₃CN with BH₃·THF for sterically hindered substrates.

- Solvent effects : Switch to THF/H₂O mixtures to enhance aldehyde solubility.

- Byproduct analysis : Use GC-MS to detect imine intermediates requiring longer reaction times .

Basic: What solvents are compatible for solubility testing?

Answer:

- Polar aprotic : DMSO, DMF (solubility >50 mg/mL).

- Chlorinated : CH₂Cl₂, chloroform (~20 mg/mL).

- Avoid water due to poor solubility (<1 mg/mL). Test with dynamic light scattering (DLS) for aggregation .

Advanced: How to validate its biological activity against conflicting literature reports?

Answer:

- Dose-response curves : Perform IC₅₀ assays in triplicate with positive controls (e.g., known receptor antagonists).

- Orthogonal assays : Combine radioligand binding with functional assays (cAMP/Gq-coupled readouts) to confirm mechanism .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to resolve discrepancies (p < 0.05).

Advanced: What strategies improve enantiomeric purity for chiral derivatives?

Answer:

- Chiral resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation.

- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts in ketone reductions.

- HPLC : Chiralpak AD-H column with hexane/IPA (85:15) for baseline separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.